

# Technical Support Center: BMS-986165 (Deucravacitinib) In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS961    |           |
| Cat. No.:            | B15545142 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the selective TYK2 inhibitor, BMS-986165 (Deucravacitinib). Our goal is to help you achieve optimal in vivo performance in your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is the reported oral bioavailability of BMS-986165?

A1: BMS-986165, also known as Deucravacitinib, is described as an orally bioavailable compound.[1] While specific percentages across different preclinical species are not consistently published in the provided search results, its successful clinical development and approval for oral administration in humans underscore its favorable absorption characteristics. [2][3] In humans, the absolute bioavailability of oral solid dosage formulations has been studied, and the drug is rapidly absorbed.[4][5]

Q2: My in vivo study is showing low or variable plasma exposure of BMS-986165. What are the potential causes?

A2: Several factors could contribute to suboptimal plasma exposure. Consider the following:

• Formulation: BMS-986165 is a crystalline solid. For improved bioavailability, formulations using a spray-dried dispersion of the amorphous form in a solid polymer matrix have been







developed.[6] If you are preparing your own formulation, inconsistent conversion to or maintenance of the amorphous state could lead to variable dissolution and absorption.

- Vehicle Selection: The choice of vehicle for administration is critical. A common formulation for preclinical studies involves a suspension in a vehicle like 10% DMSO, 40% PEG300, and 50% water or saline.[1] Solubility and stability in the chosen vehicle should be confirmed.
- Metabolic Stability: While BMS-986165 was optimized for metabolic stability, issues can still
  arise. A key optimization step in its development was the deuteration of a methoxy group to
  prevent the in vivo formation of a less selective metabolite.[7] If you are using a nondeuterated analog, you may observe rapid metabolism.
- Intestinal Permeability: The chemical structure of BMS-986165 was optimized to enhance intestinal permeability, for example, by replacing a pyridine with a pyridazine ring.[7]

Q3: How does deuteration impact the in vivo properties of BMS-986165?

A3: Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, was a critical step in the development of Deucravacitinib.[7] This "deuterium switcheroo" was implemented to address a specific metabolic liability observed in vivo with an earlier version of the molecule.[7] The modification successfully slowed the rate of metabolic conversion of a key side chain, leading to a more stable and selective drug profile in the body.[7]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                | Potential Cause                                                                                                                                                                                                                       | Recommended Action                                                                                                                                                                                                                                                                                               |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Bioavailability           | Poor dissolution of the compound.                                                                                                                                                                                                     | Ensure the use of a formulation that enhances solubility, such as an amorphous solid dispersion. A patent describes a spray-dried dispersion of amorphous BMS-986165 in a polymer matrix.[6] For preclinical studies, ensure complete solubilization in a suitable vehicle like a DMSO/PEG300/water mixture. [1] |
| High first-pass metabolism.   | The deuteration of BMS-986165 was specifically designed to mitigate rapid metabolism.[7] Verify the identity and purity of your compound. If using a non-deuterated analog, expect higher metabolic clearance.                        |                                                                                                                                                                                                                                                                                                                  |
| Poor intestinal permeability. | The core structure of BMS- 986165 was optimized for permeability.[7] If issues persist, consider co- administration with permeability enhancers in your experimental model, though this would be a deviation from standard protocols. |                                                                                                                                                                                                                                                                                                                  |
| High Variability in Exposure  | Inconsistent formulation preparation.                                                                                                                                                                                                 | Standardize your formulation protocol. If preparing a suspension, ensure uniform particle size and consistent dosing. For solutions, confirm                                                                                                                                                                     |



|                                                           |                                                                                                                                                     | the compound remains fully dissolved.                                                                                  |
|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Animal-to-animal differences in metabolism or absorption. | Increase the number of animals per group to improve statistical power. Ensure consistent dosing technique and timing relative to feeding schedules. |                                                                                                                        |
| Unexpected Metabolite Profile                             | Use of a non-deuterated analog.                                                                                                                     | Confirm the isotopic purity of your BMS-986165 sample. The deuterated methyl group is key to its metabolic profile.[7] |
| Species-specific metabolism.                              | Be aware that metabolic pathways can differ between species. The primary human metabolism is via CYP1A2.[8]                                         |                                                                                                                        |

## **Key Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic data for Deucravacitinib from a first-in-human study.

| Parameter                                   | Value                        | Reference |
|---------------------------------------------|------------------------------|-----------|
| Time to Maximum Plasma Concentration (Tmax) | 1.5–2.3 hours                | [5]       |
| Elimination Half-life (t1/2)                | 7.9–15.0 hours (single dose) | [1][4]    |
| Accumulation after Multiple Dosing          | 1.3- to 1.9-fold increase    | [4][5]    |

## **Experimental Protocols**

Protocol 1: Preparation of an Oral Formulation for Preclinical Studies



This protocol is adapted from general practices for compounds with similar characteristics.

- Objective: To prepare a solution/suspension of BMS-986165 for oral gavage in rodents.
- Materials:
  - BMS-986165 powder
  - Dimethyl sulfoxide (DMSO)
  - Polyethylene glycol 300 (PEG300)
  - Tween 80
  - Deionized water (ddH<sub>2</sub>O) or saline
- Procedure:
  - Weigh the required amount of BMS-986165.
  - 2. Prepare the vehicle. A common vehicle can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH<sub>2</sub>O.
  - 3. First, dissolve the BMS-986165 powder in DMSO.
  - 4. Add the PEG300 to the DMSO solution and mix thoroughly.
  - 5. Add the Tween 80 and mix until the solution is clear.
  - 6. Finally, add the ddH2O or saline dropwise while vortexing to reach the final volume.
  - 7. The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary. Use the formulation immediately for best results.[9]

#### Protocol 2: In Vivo Administration and Blood Sampling

- Objective: To assess the pharmacokinetic profile of BMS-986165 in a rodent model.
- Procedure:



- 1. Fast animals overnight prior to dosing, with water available ad libitum.
- 2. Administer the prepared BMS-986165 formulation via oral gavage at the desired dose volume.
- 3. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- 4. Process blood samples to obtain plasma and store at -80°C until analysis.
- 5. Analyze plasma concentrations of BMS-986165 using a validated LC-MS/MS method.

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
   |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. Bristol Myers Squibb Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]
- 3. BMS' deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 4. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2021055652A1 Dosage forms for tyk2 inhibitors Google Patents [patents.google.com]
- 7. massbio.org [massbio.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Technical Support Center: BMS-986165 (Deucravacitinib) In Vivo Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545142#improving-the-bioavailability-of-bms961-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com